

# Theoretical Insights into 2-Hydroxyisonicotinic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Hydroxyisonicotinic Acid

Cat. No.: B042705

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An In-depth Examination of the Computational Chemistry, Tautomeric Stability, and Synthetic Utility of a Versatile Heterocyclic Compound

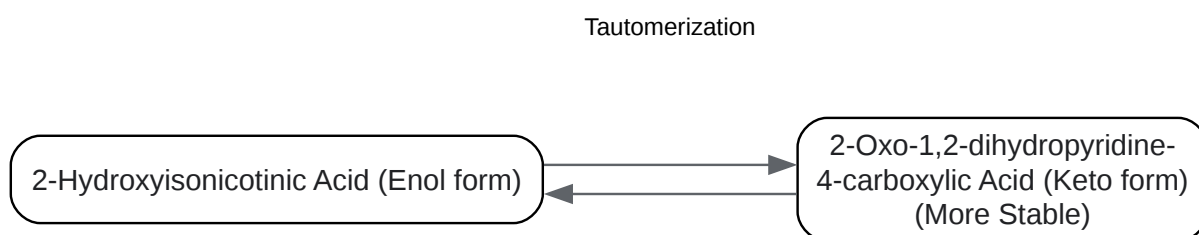
## Introduction

**2-Hydroxyisonicotinic acid**, and its more stable tautomer 2-oxo-1,2-dihydropyridine-4-carboxylic acid, represent a class of heterocyclic compounds of significant interest to researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of the theoretical studies surrounding this molecule, focusing on its structural properties, electronic characteristics, and its role as a versatile building block in organic synthesis. While a complete set of published theoretical data for this specific molecule is not readily available in a single source, this guide synthesizes information from computational studies of analogous structures to provide a robust theoretical framework.

## Tautomerism and Stability

A fundamental aspect of **2-hydroxyisonicotinic acid** is its existence in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid. Theoretical studies on related hydroxypyridine systems consistently indicate that the pyridone (oxo) form is thermodynamically more stable than the hydroxypyridine (enol) form, particularly in the solid state. This preference is attributed to the aromatic character of the pyridone ring and favorable intermolecular interactions.

Computational approaches, primarily Density Functional Theory (DFT), are the workhorses for investigating this tautomerism. The relative energies of the tautomers are calculated to determine the equilibrium position.



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**Figure 1:** Tautomeric equilibrium of **2-hydroxyisonicotinic acid**.

## Theoretical Data and Computational Protocols

Detailed theoretical data for **2-hydroxyisonicotinic acid** is not extensively published. However, based on studies of similar nicotinic acid derivatives, the following sections outline the expected computational results and the methodologies used to obtain them.

### Data Presentation

The following tables summarize the types of quantitative data that are typically generated from DFT calculations for molecules like 2-oxo-1,2-dihydropyridine-4-carboxylic acid. The values presented here are hypothetical and serve as a template for the expected results.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles)

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)	C2=O8	1.23
N1-C2	1.38	
N1-C6	1.36	
C4-C7	1.50	
C7=O9	1.21	
C7-O10	1.35	
**Bond Angles (°) **	O8=C2-N1	123.0
C2-N1-C6	121.0	
C3-C4-C5	118.0	
C3-C4-C7	120.0	
O9=C7-O10	125.0	

Table 2: Calculated Vibrational Frequencies

Mode	Assignment	Calculated Frequency (cm <sup>-1</sup> )
v1	O-H stretch (carboxylic acid)	3560
v2	N-H stretch	3450
v3	C=O stretch (pyridone)	1680
v4	C=O stretch (carboxylic acid)	1720
v5	C=C stretch	1610

Table 3: Frontier Molecular Orbital (FMO) Analysis

Parameter	Value (eV)
HOMO Energy	-6.5
LUMO Energy	-1.8
HOMO-LUMO Gap ( $\Delta E$ )	4.7

Table 4: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions

Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)
LP(1) O8	$\pi(N1-C2)$	25.5
LP(1) N1	$\pi(C3-C4)$	15.2
$\pi(C5-C6)$	$\pi^*(C3-C4)$	20.1

## Experimental Protocols

The standard computational protocol for theoretical studies of such molecules involves the following steps:

- **Geometry Optimization:** The molecular structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).
- **Frequency Calculations:** Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.
- **Electronic Properties:**
  - **Frontier Molecular Orbital (FMO) Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

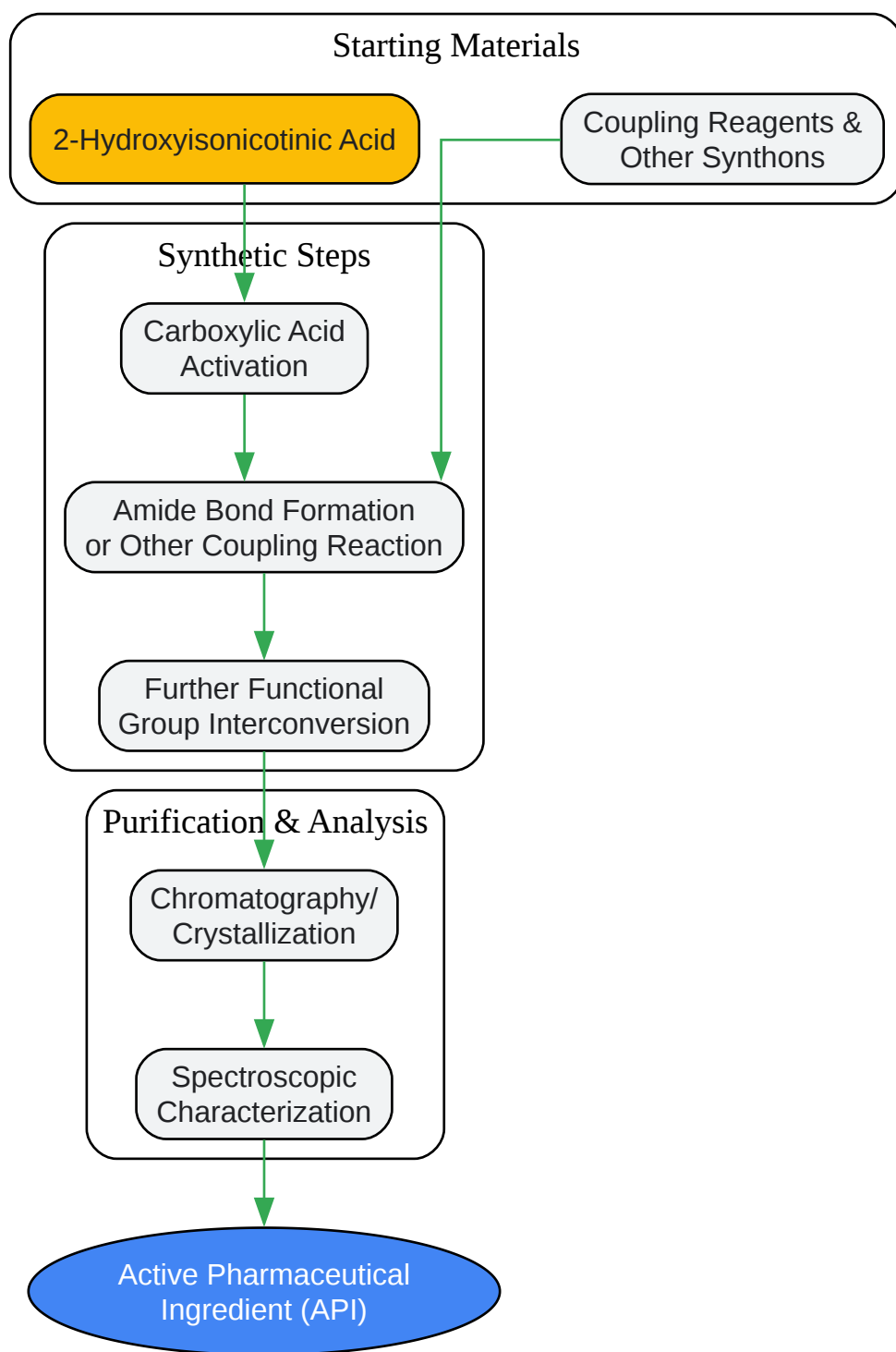
- Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the electron density distribution, charge transfer interactions, and the nature of chemical bonds within the molecule.

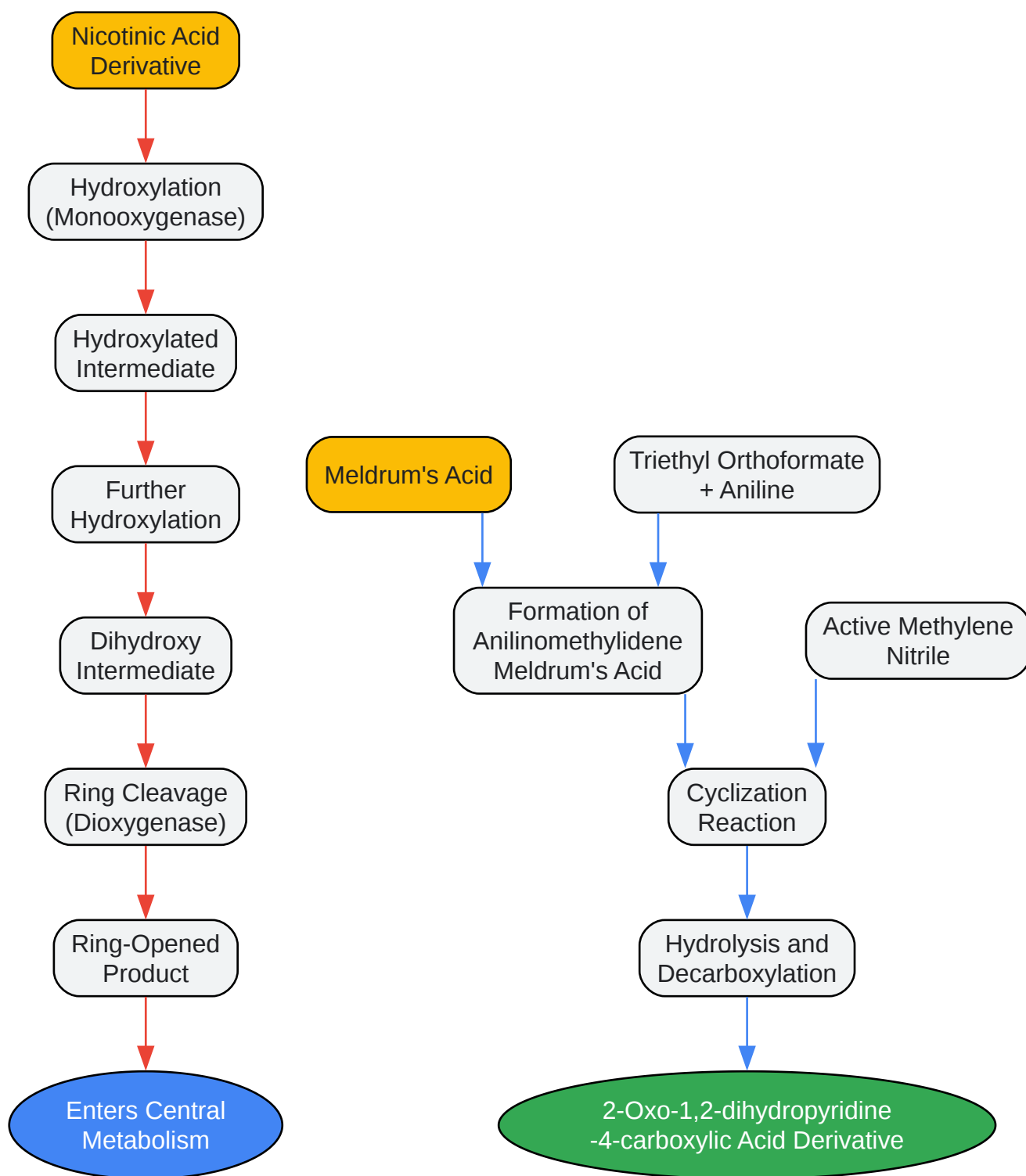
## Visualization of Molecular Interactions and Synthetic Pathways

Graphviz diagrams are used to visualize key relationships and workflows involving **2-hydroxyisonicotinic acid**.

## Drug Synthesis Workflow

**2-Hydroxyisonicotinic acid** serves as a crucial building block in the synthesis of various pharmaceuticals, including antituberculosis agents[1]. The following diagram illustrates a generalized workflow for its incorporation into a drug candidate.





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## References

- 1. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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